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Introduction
Severe Coronavirus Disease 2019 (COVID-19), caused by the SARS-CoV-2 virus, is frequently

marked by a dysregulated immune response and hyperinflammation.[1] A key feature of severe

COVID-19 is the excessive activation and recruitment of neutrophils, which contribute to tissue

damage, microvascular thrombosis, and acute respiratory distress syndrome (ARDS).[2][3]

These "aberrant" neutrophils are driven by alarmins, such as S100A8 and S100A9, which are

robustly induced in COVID-19 patients and animal models.[4][5]

The S100A8/A9 heterodimer, also known as calprotectin, acts as a damage-associated

molecular pattern (DAMP) that binds to Toll-like receptor 4 (TLR4) on immune cells, particularly

neutrophils.[6][7] This interaction triggers a potent pro-inflammatory cascade. Paquinimod is a

quinoline-3-carboxamide compound that specifically inhibits the S100A8/A9 signaling pathway

by preventing its binding to TLR4.[6][8] This makes Paquinimod a valuable tool for investigating

the role of the S100A8/A9 axis in COVID-19 pathogenesis and a potential therapeutic agent to

mitigate the associated hyperinflammation.[4][9]
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Mechanism of Action: Paquinimod's Role in the
S100A8/A9-TLR4 Pathway
In the context of severe SARS-CoV-2 infection, lung epithelial and endothelial damage leads to

the release of S100A8/A9. These alarmins bind to and activate TLR4 on the surface of

neutrophils. This engagement initiates downstream signaling cascades, primarily through

MyD88 and NF-κB, leading to several pathological outcomes:

Cytokine Storm: Increased transcription and release of pro-inflammatory cytokines and

chemokines, such as IL-6, IL-8, and TNF-α, which recruit more immune cells and amplify the

inflammatory state.[6][8]

Neutrophil Extracellular Trap (NET) Formation: Activation of neutrophils to release NETs,

which are web-like structures of DNA, histones, and granular proteins.[10][11] While

intended to trap pathogens, excessive NET formation (NETosis) in COVID-19 contributes to

immunothrombosis and severe lung injury.[10][12]

Generation of Aberrant Neutrophils: The S100A8/A9 axis promotes emergency myelopoiesis,

leading to the release of immature and dysfunctional neutrophil subsets that perpetuate

inflammation.[5]

Paquinimod functions by binding to S100A9, preventing the S100A8/A9 complex from

interacting with TLR4.[8][13] This blockade interrupts the inflammatory feedback loop, reducing

the activation of aberrant neutrophils, decreasing cytokine production, and inhibiting

pathological NET formation.[4][5]
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Caption: S100A8/A9-TLR4 signaling pathway in COVID-19 and Paquinimod's point of

intervention.

Data Presentation: Preclinical Efficacy of
Paquinimod
Studies using mouse models of coronavirus infection have provided quantitative evidence of

Paquinimod's therapeutic potential.
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Model System Treatment Key Finding
Quantitative

Result
Reference

K18-hACE2 mice

infected with

SARS-CoV-2

Paquinimod (10

mg/kg, daily)

Reduced viral

load in lungs

Significant

reduction in viral

RNA copies at 7

days post-

infection.

[4]

K18-hACE2 mice

infected with

SARS-CoV-2

Paquinimod (10

mg/kg, daily)

Rescued lung

pathology

Substantial

reduction in lung

damage,

bleeding, and

fibrosis.

[4][5]

C57BL/6 mice

infected with

Mouse Hepatitis

Virus (MHV)

Paquinimod (10

mg/kg, daily)

Improved

survival

~100% survival

rate in

Paquinimod-

treated mice vs.

~20% in the

control group.

[4]

C57BL/6 mice

infected with

MHV

Paquinimod (10

mg/kg, daily)

Reduced

aberrant

neutrophils

Significantly

reduced the

population of

pathogenic

CD11b+Ly6Glow

neutrophils.

[4]

Human OA

synovium

explants

Paquinimod

Reduced

inflammatory

factors

Blocked S100A9-

induced

production of IL-

6, IL-8, and TNF-

α.

[8]

Experimental Protocols
Herein are detailed protocols for the investigation of Paquinimod's effect on neutrophil functions

in the context of COVID-19.
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Protocol 1: Isolation of Human Neutrophils from
Peripheral Blood
This protocol describes the isolation of high-purity neutrophils from whole blood, suitable for

downstream functional assays.

Materials:

Whole blood collected in EDTA or heparin tubes.

Phosphate-Buffered Saline (PBS), Ca++/Mg++ free.

Ficoll-Paque PLUS.

3% Dextran solution in saline.

Red Blood Cell (RBC) Lysis Buffer.

Fetal Bovine Serum (FBS).

RPMI 1640 medium.

Procedure:

Dilute whole blood 1:1 with PBS.

Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a conical

tube.

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

After centrifugation, carefully aspirate and discard the upper layers (plasma, mononuclear

cells).

Collect the erythrocyte/granulocyte pellet at the bottom.

Resuspend the pellet in PBS and add an equal volume of 3% Dextran solution. Mix well and

let the tube stand at room temperature for 20-30 minutes to allow RBCs to sediment.
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Collect the upper, leukocyte-rich supernatant.

Centrifuge the supernatant at 250 x g for 10 minutes. Discard the supernatant.

To remove remaining RBCs, resuspend the pellet in ice-cold RBC Lysis Buffer for 5-10

minutes.

Stop the lysis by adding an excess of PBS. Centrifuge at 250 x g for 10 minutes.

Resuspend the neutrophil pellet in RPMI 1640 medium supplemented with 10% FBS.

Determine cell count and viability using a hemocytometer and Trypan Blue exclusion. Purity

should be >95% as assessed by flow cytometry or cytospin.

Protocol 2: In Vitro NETosis Induction and Inhibition
with Paquinimod
This protocol details how to stimulate NET formation in isolated neutrophils and assess the

inhibitory effect of Paquinimod.

Materials:

Isolated human neutrophils (from Protocol 1).

Paquinimod (dissolved in DMSO, final concentration typically 1-10 µM).

NET-inducing stimuli:

Phorbol 12-myristate 13-acetate (PMA, 25-100 nM).

Recombinant S100A8/A9 protein (1-10 µg/mL).

Serum from severe COVID-19 patients (10% v/v).[12]

SYTOX Green nucleic acid stain.

96-well black, clear-bottom plates.
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Plate reader with fluorescence capabilities.

Procedure:

Seed neutrophils at 2 x 10^5 cells/well in a 96-well plate.

Pre-incubate cells with Paquinimod or vehicle control (DMSO) for 30-60 minutes at 37°C.

Add SYTOX Green to all wells at a final concentration of 5 µM.

Induce NETosis by adding the desired stimulus (PMA, S100A8/A9, or patient serum).

Immediately place the plate in a plate reader pre-warmed to 37°C.

Measure fluorescence (Excitation: 485 nm, Emission: 520 nm) every 15-30 minutes for 3-4

hours.

(Optional) For endpoint analysis, lyse all cells with a detergent like Triton X-100 to determine

maximum fluorescence (100% NETosis).

Normalize the fluorescence readings to the maximum lysis control and plot the kinetic

response.

Protocol 3: Quantification of NETs by
Immunofluorescence Microscopy
This protocol provides a method for visualizing and quantifying NETs.

Materials:

Neutrophils cultured on poly-L-lysine coated coverslips.

4% Paraformaldehyde (PFA).

Permeabilization buffer (0.1% Triton X-100 in PBS).

Blocking buffer (5% BSA in PBS).
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Primary antibodies: Rabbit anti-Neutrophil Elastase (NE), Mouse anti-citrullinated Histone H3

(Cit-H3).

Secondary antibodies: Alexa Fluor 488 anti-Rabbit, Alexa Fluor 594 anti-Mouse.

DAPI nuclear stain.

Mounting medium.

Procedure:

Perform the NETosis induction assay (Protocol 2) on coverslips for a fixed time point (e.g., 3

hours).

Fix the cells with 4% PFA for 15 minutes.

Gently wash three times with PBS.

Permeabilize cells for 10 minutes.

Wash three times with PBS.

Block for 1 hour at room temperature.

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

Wash three times with PBS.

Incubate with corresponding secondary antibodies for 1 hour at room temperature, protected

from light.

Wash three times with PBS.

Counterstain with DAPI for 5 minutes.

Mount coverslips onto microscope slides.

Image using a fluorescence or confocal microscope. NETs are identified as web-like

structures co-localizing DAPI (DNA), NE, and Cit-H3.
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Protocol 4: In Vivo Murine Model of SARS-CoV-2
Infection
This protocol outlines a general procedure for testing Paquinimod's efficacy in a relevant

animal model. All animal work must be approved by an Institutional Animal Care and Use

Committee (IACUC).

Model:

K18-hACE2 transgenic mice, which express the human ACE2 receptor and are susceptible

to SARS-CoV-2 infection.[4]

Procedure:

Acclimatization: House mice in a BSL-3 facility for at least 7 days before the experiment.

Grouping: Randomly assign mice to a vehicle control group and a Paquinimod treatment

group (n=6-10 per group).

Treatment: Begin prophylactic treatment one day before infection. Administer Paquinimod

(e.g., 10 mg/kg) or vehicle daily via oral gavage.[4]

Infection: Anesthetize mice and intranasally infect them with a sublethal dose of SARS-CoV-

2.

Monitoring: Monitor mice daily for weight loss, clinical signs of disease, and survival for up to

14 days.

Endpoint Analysis: At selected time points (e.g., day 4 and day 7 post-infection), euthanize a

subset of mice.

Viral Load: Harvest lung tissue for qRT-PCR analysis of SARS-CoV-2 RNA.

Histopathology: Perfuse and fix lungs in formalin for H&E staining to assess inflammation

and tissue damage.
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Flow Cytometry: Prepare single-cell suspensions from lung tissue and blood to analyze

immune cell populations, particularly neutrophil subsets (e.g., Ly6G+, CD11b+).

Cytokine Analysis: Measure cytokine levels in bronchoalveolar lavage fluid (BALF) or

plasma using a multiplex assay.

Experimental Workflow
The following diagram illustrates a typical workflow for investigating Paquinimod's effects, from

initial sample collection to final data analysis.
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Caption: A comprehensive experimental workflow for studying Paquinimod's effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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